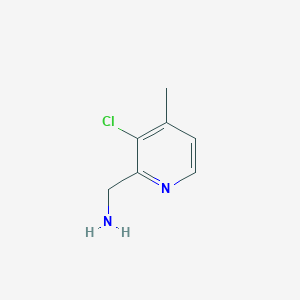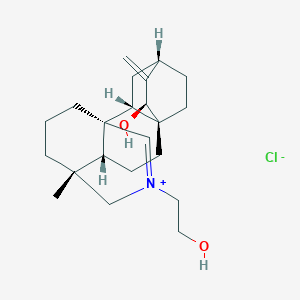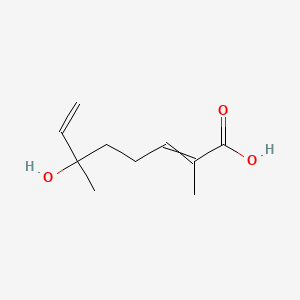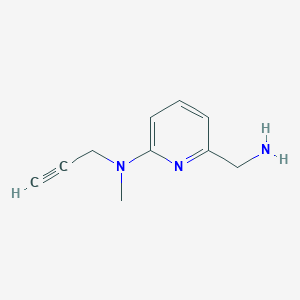![molecular formula C8H12N2O2S B15145610 N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
N-[1-(pyridin-2-yl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(pyridin-2-yl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . This compound is characterized by the presence of a pyridine ring attached to an ethyl group, which is further connected to a methanesulfonamide group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-yl)ethyl]methanesulfonamide typically involves the reaction of pyridine-2-yl-ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(pyridin-2-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Pyridin-2-yl-methanone derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-[1-(pyridin-2-yl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[1-(pyridin-2-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-{[1-(pyridin-2-yl)ethyl]amino}ethyl)methanesulfonamide .
- Imidazole and pyrimidine derivatives .
Uniqueness
N-[1-(pyridin-2-yl)ethyl]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and a methanesulfonamide group makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H12N2O2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
N-(1-pyridin-2-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-7(10-13(2,11)12)8-5-3-4-6-9-8/h3-7,10H,1-2H3 |
Clave InChI |
FKYZVQMLDJQCKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=N1)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)

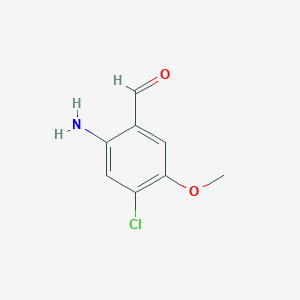
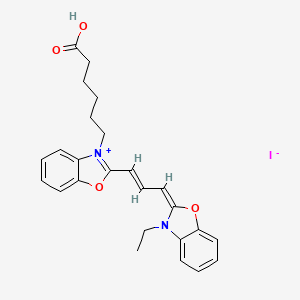
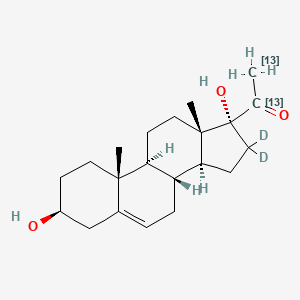
![bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)
